BDP R6G alkyne

Vue d'ensemble

Description

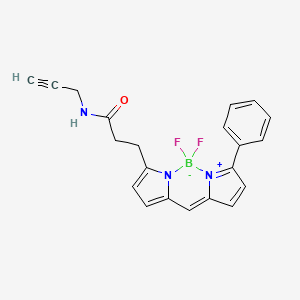

BDP R6G alkyne is a borondipyrromethene dye that has been specifically tuned to match the excitation and emission channels of the classical rhodamine 6G dye. This compound is known for its high extinction coefficient and excellent quantum yield, making it ideal for various labeling applications. The terminal alkyne derivative of BDP R6G is particularly useful for click chemistry, a powerful tool for bioconjugation and molecular labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BDP R6G alkyne involves the preparation of the borondipyrromethene core followed by the introduction of the alkyne functional group. The general synthetic route includes:

Formation of the Borondipyrromethene Core: This step involves the condensation of pyrrole with an aldehyde in the presence of a boron trifluoride etherate catalyst.

Introduction of the Alkyne Group: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions, typically using potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Condensation Reactions: Large-scale condensation of pyrrole and aldehyde.

Alkyne Functionalization: Introduction of the alkyne group using propargyl bromide in large reactors.

Purification: The final product is purified using column chromatography and recrystallization techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

BDP R6G alkyne primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage.

Common Reagents and Conditions

Reagents: Azides, copper sulfate, sodium ascorbate.

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the BDP R6G dye .

Applications De Recherche Scientifique

BDP R6G alkyne has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorescent probes and sensors.

Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking studies.

Medicine: Utilized in diagnostic assays and therapeutic monitoring.

Industry: Applied in the development of advanced materials and nanotechnology

Mécanisme D'action

The mechanism of action of BDP R6G alkyne involves its ability to undergo click chemistry reactions, forming stable triazole linkages with azides. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition process. The resulting conjugates are highly stable and retain the fluorescent properties of the BDP R6G dye, making them useful for various applications .

Comparaison Avec Des Composés Similaires

BDP R6G alkyne is unique due to its high extinction coefficient, excellent quantum yield, and photostability. Similar compounds include:

BDP R6G amine: An amine derivative used for conjugation with electrophiles.

BDP R6G azide: An azide derivative used for click chemistry with alkynes.

BDP R6G carboxylic acid: A carboxylic acid derivative used for conjugation with amines

This compound stands out due to its terminal alkyne group, which allows for highly efficient and specific click chemistry reactions, making it a versatile tool in various scientific and industrial applications .

Activité Biologique

BDP R6G alkyne, a member of the borondipyrromethene (BODIPY) family, is a fluorescent compound notable for its unique properties and applications in biological research. This article delves into the biological activity of this compound, highlighting its synthesis, fluorescence characteristics, interaction with biomolecules, and applications in various fields.

This compound is characterized by its terminal alkyne group, which facilitates participation in copper-catalyzed click chemistry reactions. This property allows for the selective labeling of biomolecules through bioorthogonal reactions. The synthesis of this compound typically involves several steps to ensure high purity and yield suitable for research applications.

Key Features:

- Molecular Formula: CHBFN

- Molecular Weight: 356.19 g/mol

- Absorption Spectrum: Peaks around 530 nm

- Emission Spectrum: Peaks around 548 nm

Fluorescence Characteristics

This compound exhibits strong fluorescence properties, making it suitable for various imaging techniques. Its high extinction coefficient and quantum yield enhance its visibility in biological assays.

| Property | Value |

|---|---|

| Excitation Wavelength | 530 nm |

| Emission Wavelength | 548 nm |

| Quantum Yield | High |

| Extinction Coefficient | Very High |

Biological Activity and Applications

The biological activity of this compound is primarily linked to its ability to visualize biomolecules in assays. It has been employed in several key applications:

- Fluorescence Microscopy : this compound is utilized for imaging cellular structures and processes.

- Bioorthogonal Chemistry : It participates in copper-free click reactions, allowing for biocompatible labeling of biomolecules.

- Photodynamic Therapy (PDT) : As a potential photosensitizer, it can be used to eradicate specific cells or pathogens through light activation.

Case Study 1: Imaging Cellular Structures

In a study published by Lumiprobe, this compound was used to label azide-modified proteins in live cells. The results demonstrated effective visualization without significant cytotoxicity, indicating its potential for real-time imaging applications .

Case Study 2: Photodynamic Applications

Research highlighted in Chem Rev Lett explored the use of BODIPY derivatives, including this compound, as photosensitizers in PDT. The study found that these compounds could effectively generate reactive oxygen species upon light exposure, leading to targeted cell death in cancer cells .

Case Study 3: Click Chemistry Efficiency

A comparative analysis indicated that this compound exhibits superior reactivity in click chemistry compared to other fluorophores. This was evidenced by a higher yield of conjugates formed during reactions with azides under physiological conditions .

Propriétés

IUPAC Name |

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BF2N3O/c1-2-14-25-21(28)13-11-17-8-9-18-15-19-10-12-20(16-6-4-3-5-7-16)27(19)22(23,24)26(17)18/h1,3-10,12,15H,11,13-14H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYXFSSDBMYMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.